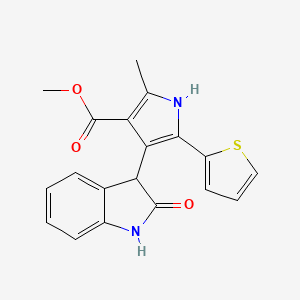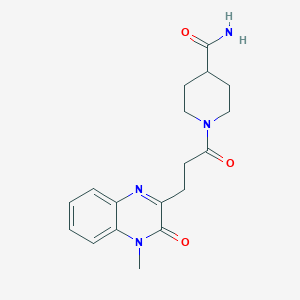
3-(1,3-benzothiazol-2-yl)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(1,3-benzothiazol-2-yl)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one” is a complex organic compound that features both benzothiazole and isoquinoline moieties. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “3-(1,3-benzothiazol-2-yl)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one” typically involves multi-step organic reactions. A common approach might include:
Formation of the benzothiazole moiety: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Formation of the isoquinoline moiety: This can be synthesized via the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde.
Coupling of the two moieties: The final step would involve coupling the benzothiazole and isoquinoline derivatives through a suitable linker, such as a propanone group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the isoquinoline ring.
Reduction: Reduction reactions could target the carbonyl group in the propanone linker.
Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution or strong nucleophiles for nucleophilic substitution.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinones, while reduction could yield alcohols.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound could serve as a ligand in metal-catalyzed reactions.
Material Science: Potential use in the development of organic semiconductors.
Biology
Enzyme Inhibition: Potential as an inhibitor for specific enzymes due to its complex structure.
Fluorescent Probes: The benzothiazole moiety could be used in the design of fluorescent probes for biological imaging.
Medicine
Drug Development: Potential as a lead compound for the development of new pharmaceuticals, particularly in oncology or neurology.
Industry
Dyes and Pigments: The compound could be used in the synthesis of dyes and pigments due to its aromatic structure.
Mecanismo De Acción
The mechanism of action would depend on the specific biological target. Generally, the compound could interact with proteins or nucleic acids, disrupting their normal function. The benzothiazole and isoquinoline moieties could facilitate binding to specific molecular targets, leading to inhibition or activation of biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(1,3-benzothiazol-2-yl)-1-phenylpropan-1-one
- 1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one
Uniqueness
The unique combination of benzothiazole and isoquinoline moieties in “3-(1,3-benzothiazol-2-yl)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one” could provide distinct biological activities and chemical properties not found in simpler analogs.
Propiedades
Fórmula molecular |
C21H22N2O3S |
|---|---|
Peso molecular |
382.5 g/mol |
Nombre IUPAC |
3-(1,3-benzothiazol-2-yl)-1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one |
InChI |
InChI=1S/C21H22N2O3S/c1-25-17-11-14-9-10-23(13-15(14)12-18(17)26-2)21(24)8-7-20-22-16-5-3-4-6-19(16)27-20/h3-6,11-12H,7-10,13H2,1-2H3 |
Clave InChI |
KSAVVKDZKANAFU-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2CN(CCC2=C1)C(=O)CCC3=NC4=CC=CC=C4S3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}-4-methylbenzamide](/img/structure/B14933192.png)

![N-[5-(1H-benzimidazol-2-yl)pentyl]tetrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B14933206.png)
![(1-methyl-1H-indol-4-yl)[8-(trifluoromethoxy)-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl]methanone](/img/structure/B14933208.png)
![(4-Hydroxy-7-methoxyquinolin-3-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone](/img/structure/B14933216.png)

![[1-(6-Chloropyridazin-3-yl)piperidin-4-yl][4-(propan-2-ylsulfonyl)piperazin-1-yl]methanone](/img/structure/B14933230.png)
![N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-2-phenoxyacetamide](/img/structure/B14933239.png)
![N-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide](/img/structure/B14933240.png)

![(3-bromophenyl)(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone](/img/structure/B14933251.png)
![ethyl 4-methyl-2-({[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B14933267.png)
![N-[4-(1,1-dioxido-2-isothiazolidinyl)phenyl]-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetamide](/img/structure/B14933279.png)
![4-(1H-indol-3-yl)-N-[2-(methoxymethyl)-1H-benzimidazol-6-yl]butanamide](/img/structure/B14933282.png)
